molecular formula C9H10BrNO4S2 B1274678 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid CAS No. 1301738-60-2

1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B1274678
CAS No.: 1301738-60-2
M. Wt: 340.2 g/mol
InChI Key: BPZROJBFWUPMAB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulphonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The bromothienyl group may also participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to 1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid include:

  • 1-[(5-Bromo-2-thienyl)sulfonyl]proline
  • 1-[(5-Bromothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
  • Proline, 1-[(5-bromo-2-thienyl)sulfonyl]-

These compounds share structural similarities but differ in specific functional groups or substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S2/c10-7-3-4-8(16-7)17(14,15)11-5-1-2-6(11)9(12)13/h3-4,6H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZROJBFWUPMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272923
Record name Proline, 1-[(5-bromo-2-thienyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301738-60-2
Record name Proline, 1-[(5-bromo-2-thienyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301738-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proline, 1-[(5-bromo-2-thienyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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